Cas no 5399-91-7 (6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one)
6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-amino-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 6-amino-1-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
- AC1L59RP
- HMS3093G10
- CTK4J9263
- 6-amino-1-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
- NSC4936
- SureCN889777
- AC1Q6I8N
- 4-d]pyriMidin-4(7H)-one
- 6-amino-1-methylpyrazolo[4,5-e]pyrimidin-4-ol
- SCHEMBL889777
- CHEMBL1903500
- G40469
- 6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
- 5399-91-7
- MLS002637779
- NSC-4936
- EN300-310726
- AKOS015917135
- 6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
- Z2630873115
- SMR001547296
- 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- DTXSID60277918
- J-518212
- 6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one
-
- MDL: MFCD19439684
- Inchi: 1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
- InChI Key: KHAZXEOBCQIOSS-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C)C=2N=C(N)N1
Computed Properties
- Exact Mass: 165.06500
- Monoisotopic Mass: 165.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 85.3Ų
Experimental Properties
- Density: 1.83
- Boiling Point: 334°C at 760 mmHg
- Flash Point: 155.8°C
- Refractive Index: 1.864
- PSA: 89.59000
- LogP: -0.18000
6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620050-10mg |
6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620050-50mg |
6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A620050-100mg |
6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AG54042-50mg |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 50mg |
$115.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-100mg |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 100mg |
$154.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-250mg |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 250mg |
$206.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-500mg |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 500mg |
$362.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-1g |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 1g |
$471.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-2.5g |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 2.5g |
$888.00 | 2024-04-19 | |
| A2B Chem LLC | AG54042-5g |
6-Amino-1-methyl-1h,4h,7h-pyrazolo[3,4-d]pyrimidin-4-one |
5399-91-7 | 95% | 5g |
$1298.00 | 2024-04-19 |
6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 6-amino-1-methyl-1H,4H,7H-pyrazolo3,4-dpyrimidin-4-one
Comprehensive Overview of 6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 5399-91-7): Properties, Applications, and Research Insights
6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 5399-91-7) is a heterocyclic compound belonging to the pyrazolopyrimidine family, a class of nitrogen-rich bicyclic structures with significant pharmacological and biochemical relevance. This compound, often abbreviated in research contexts, features a fused pyrazole and pyrimidine ring system, with an amino group at the 6-position and a methyl group at the 1-position. Its molecular formula is C6H7N5O, and it exhibits a molar mass of 165.16 g/mol. The unique structural attributes of this molecule make it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and nucleotide analogs.
In recent years, the scientific community has shown growing interest in pyrazolopyrimidine derivatives due to their diverse biological activities. Researchers frequently explore questions like "What are the therapeutic applications of pyrazolopyrimidines?" or "How does 6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one interact with enzymes?" These queries reflect the compound's potential in drug discovery, especially in targeting protein kinases—a hot topic in oncology and autoimmune disease research. The compound's ability to mimic purine bases also makes it a candidate for studying nucleic acid metabolism and signal transduction pathways.
The synthesis of CAS No. 5399-91-7 typically involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. Advanced techniques like microwave-assisted synthesis have been employed to improve yield and efficiency, addressing common search terms such as "green synthesis of pyrazolopyrimidines" and "optimization of heterocyclic compound production." Analytical characterization often relies on NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring high purity for research applications.
From a pharmacological perspective, 6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated as a precursor for small-molecule inhibitors. For instance, its structural similarity to adenine allows it to compete for ATP-binding sites in kinases, a mechanism exploited in therapies for inflammatory disorders and cancer. This aligns with trending searches like "kinase inhibitors in precision medicine" and "targeted cancer therapies 2024." Additionally, its potential role in modulating cyclic nucleotide pathways (e.g., cAMP/cGMP) has sparked interest in cardiovascular and neurological research.
Beyond biomedical applications, this compound finds utility in material science, particularly in the development of fluorescent probes and coordination polymers. Its rigid aromatic system and hydrogen-bonding capabilities enable the construction of supramolecular architectures, a topic frequently searched as "organic frameworks for sensing applications." Environmental scientists also explore its biodegradability and eco-toxicity profile, responding to public concerns about sustainable chemistry practices.
In summary, CAS No. 5399-91-7 represents a versatile building block in both life sciences and advanced materials. Its dual role as a biologically active moiety and a structural template underscores its importance in interdisciplinary research. As the demand for heterocyclic compounds with tailored properties grows, this molecule continues to attract attention in academic and industrial settings, driven by innovations in synthetic methodologies and a deeper understanding of its mechanistic roles.
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